![molecular formula C6H8ClNO3 B2483520 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one CAS No. 1378829-55-0](/img/structure/B2483520.png)
3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one
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Description
The compound “3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one” belongs to the class of organic compounds known as oxazolidinones . Oxazolidinones are compounds containing an oxazolidinone moiety, which is a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one” were not found, similar compounds such as 3-acetyl-5-nitropyridines have been synthesized using Claisen–Schmidt-type aldol-crotonic condensation .Chemical Reactions Analysis
While specific chemical reactions involving “3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one” were not found, similar compounds such as 3-acetyl-5-nitropyridines have been used in the preparation of pyridylchalcones .Scientific Research Applications
Pharmaceutical Industry
Antibacterial Agents and Antiviral Drugs:- 5C2P serves as a precursor for several antibacterial agents and antiviral drugs. For instance:
- Quinoline Derivatives : It plays a crucial role in synthesizing quinoline-based drugs, such as chloroquine and quinolones . These compounds are used to treat malaria, rheumatism, and other infectious diseases .
- Antiviral Properties : Chloroquine, a derivative of 5C2P , has been investigated for its antiviral effects against viruses like SARS and COVID-19 .
Agrochemical Industry
Pesticides:- 5C2P is a central component in the formulation of pesticides. Its applications include weed control and pest management .
Chemical Synthesis
Triphosgene-Mediated Chlorination:- Researchers have proposed an efficient catalytic approach to convert 3-acetyl-1-propanol to 5C2P using triphosgene (BTC) as the chlorine source. Various nuclear magnetic resonance techniques were employed to study the reaction conditions and optimize the yield. The proposed mechanism involves an intermediate product, 1-(dimethylamino)ethyl carbonochloridate .
Sulfonamide Derivatives
3-Acetyl-5-chlorothiophene-2-sulfonamide:- 5C2P derivatives, such as 3-acetyl-5-chlorothiophene-2-sulfonamide , find applications in synthetic chemistry and drug development .
Research Reagents
3-Acetyl-5-chloro-n-(3-methoxypropyl)thiophene-2-sulfonamide:- This compound is used in scientific research as a reagent. Its applications may include studies related to thiophenes and sulfonamides .
properties
IUPAC Name |
3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)8-3-5(2-7)11-6(8)10/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPJHUAXPNSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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